Bis-Tos-(2-hydroxyethyl disulfide)
Overview
Description
Bis-Tos-(2-hydroxyethyl disulfide) is an organosulfur compound that belongs to the class of dialkyl disulfides and has a disulfide bond -S-S- between two hydroxyethyl groups . It is used as an intermediate in chemical research and as a precursor to form self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .
Synthesis Analysis
The reduction of Bis-(2-hydroxyethyl disulfide) by reduced glutathione (GSH) is a commonly used assay to analyze the presence and properties of enzymatically active glutaredoxins (Grx), a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes .Molecular Structure Analysis
The molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) involves a disulfide bond -S-S- between two hydroxyethyl groups . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
The most common chemical reaction involving Bis-(2-hydroxyethyl disulfide) is its reduction by reduced glutathione (GSH). This reaction is often used to analyze the presence and properties of enzymatically active glutaredoxins (Grx) .Physical and Chemical Properties Analysis
Bis-Tos-(2-hydroxyethyl disulfide) has a molecular weight of 462.6 g/mol . It is soluble in water, ethanol, acetone, and ether . More detailed physical and chemical properties would require specific experimental data .Scientific Research Applications
Self-Healing Elastomers
Bis-Tos-(2-hydroxyethyl disulfide) is effectively used in the design of self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without any catalyst or external intervention. This application utilizes the dynamic crosslinking properties of aromatic disulfide metathesis at room temperature (Rekondo et al., 2014).
Reaction with Ethylene Oxide
The compound reacts with ethylene oxide in the presence of various catalysts, forming oxyethylene derivatives as main products. This reaction is significant in the context of organic sulfur compounds and offers insights into the chemical interactions and products formed under specific conditions (Sokołowski & Burczyk, 1985).
Polymer Synthesis
In polymer chemistry, bis-Tos-(2-hydroxyethyl disulfide) is utilized in atom transfer radical polymerization (ATRP) of styrene. This process forms polymers with disulfide groups in their backbone, offering a pathway to create materials with unique properties (Tsarevsky & Matyjaszewski, 2002).
Synthesis of Carbamoyl Disulfides
The compound has been involved in the synthesis of carbamoyl disulfides, which are explored for their initiation/transfer capabilities in radical polymerization. This research provides insights into the chemistry of disulfides in polymerization processes (Popielarz & Clouet, 1993).
Oligodeoxyribonucleotide Synthesis
In the field of biochemistry, bis-Tos-(2-hydroxyethyl disulfide) analogs have been used as efficient sulfurizing agents for the synthesis of phosphorothioate oligonucleotide analogues, playing a crucial role in the advancement of nucleic acid research (Efimov et al., 1995).
Mechanism of Action
Target of Action
The primary target of Bis-Tos-(2-hydroxyethyl disulfide) is glutaredoxins (Grx) . Glutaredoxins are a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes . They play a crucial role in maintaining the cellular redox state, which is essential for cell function and survival .
Mode of Action
Bis-Tos-(2-hydroxyethyl disulfide) interacts with its targets through a reduction process. The compound is reduced by reduced glutathione (GSH) , a process commonly used to analyze the presence and properties of enzymatically active glutaredoxins . This interaction results in changes in the redox state of the cell, affecting various cellular processes .
Biochemical Pathways
The action of Bis-Tos-(2-hydroxyethyl disulfide) primarily affects the glutathione pathway . This pathway is crucial for maintaining the redox balance within cells, protecting them from oxidative stress . The downstream effects of this interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The result of Bis-Tos-(2-hydroxyethyl disulfide)'s action is the modulation of the redox state within cells . By interacting with glutaredoxins and affecting the glutathione pathway, it can influence various cellular processes, potentially leading to changes in cell function and survival .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bis-Tos-(2-hydroxyethyl disulfide) interacts with various biomolecules in its role as a linker in ADCs . It is involved in the formation of self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .
Cellular Effects
The cellular effects of Bis-Tos-(2-hydroxyethyl disulfide) are primarily related to its role in ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism would depend on the specific cytotoxin used in the ADC.
Molecular Mechanism
The molecular mechanism of action of Bis-Tos-(2-hydroxyethyl disulfide) involves its cleavable disulfide bond . This bond can be cleaved via reduction, allowing the release of the attached cytotoxin in ADCs .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGVCMPJFAYXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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